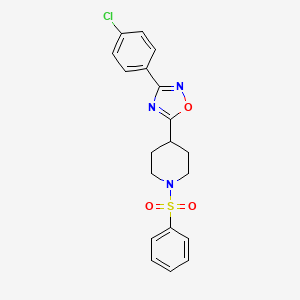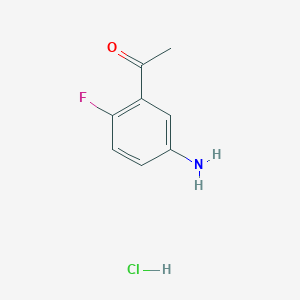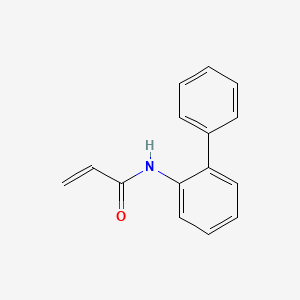
3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole derivatives involves multiple steps, including the conversion of organic acids into esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. Subsequently, these thiols are reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the target compounds. This process is highlighted by its ability to produce compounds screened for enzyme inhibition and subjected to molecular docking studies to assess binding affinity and orientation within enzyme active sites (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole and its derivatives has been elucidated using various spectroscopic techniques. The structural elucidation employs modern spectroscopic methods, ensuring a comprehensive understanding of the compound's molecular framework and its interaction within biological systems (Khalid et al., 2016).
Applications De Recherche Scientifique
Sigma-1 Receptor Ligands and Neuropathic Pain
Phenyl-1,2,4-oxadiazole derivatives, structurally related to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, have been synthesized and evaluated for their anti-allodynic activity. Specifically, compound 39 in the series showed excellent affinity for the σ1 receptor and selectivity for the σ2 receptor, with significant potential in treating neuropathic pain due to its potent antihyperalgesic activity (Cao et al., 2019).
5-HT7 Receptor Selectivity and Multireceptor Profile
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, structurally similar to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has potential in treating complex diseases by extending a polypharmacological approach. Compounds like 31 and 33 were identified as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, respectively, showing promising antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Positive Allosteric Modulators of mGlu5
ADX47273, a compound structurally similar to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). It has shown preclinical antipsychotic-like and procognitive activities, suggesting its potential in the treatment of conditions like schizophrenia (Liu et al., 2008).
Safety and Hazards
Orientations Futures
The study of new compounds with a 1,2,4-oxadiazole ring is an active area of research, given the biological activity of many such compounds. Future research might explore the synthesis, characterization, and biological activity of “3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole” and related compounds .
Propriétés
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-8-6-14(7-9-16)18-21-19(26-22-18)15-10-12-23(13-11-15)27(24,25)17-4-2-1-3-5-17/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTQBZLJYDVISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)



![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)


![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)
![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)
